GLPG0974 - 1391076-61-1

GLPG0974

Catalog Number: EVT-269539
CAS Number: 1391076-61-1
Molecular Formula: C25H25ClN2O4S
Molecular Weight: 485.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GLPG0974 is a potent and selective antagonist of the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. [, , , ] This receptor belongs to the family of G protein-coupled receptors (GPCRs) and is activated by short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate. [, , , , , , , , ] SCFAs are produced by the gut microbiota through the fermentation of undigested carbohydrates and play a crucial role in various physiological processes, including energy homeostasis, immune responses, and gut health. [, , , , ] GLPG0974 selectively binds to FFA2 and blocks the binding of these SCFAs, thereby inhibiting the receptor's activation and downstream signaling pathways. [, , , ]

Acetate

    Compound Description: Acetate is a short-chain fatty acid (SCFA) that acts as a natural ligand for FFA2 (also known as GPR43) [, , , , , , , , , , , ]. It is produced by gut microbiota through fermentation of dietary fiber and plays a role in various physiological processes, including immune response, energy metabolism, and gut motility.

    Relevance: Acetate is a key endogenous agonist of FFA2, while GLPG0974 is a potent and selective antagonist of this receptor [, , , , , , , , ]. Numerous studies utilize acetate to stimulate FFA2 activity, and GLPG0974 is often employed to block or reverse these effects, allowing researchers to elucidate the specific roles of FFA2 in various biological contexts.

Propionate

    Compound Description: Propionate, another SCFA produced by gut microbiota, acts as an agonist for both FFA2 and FFA3 (GPR41) receptors [, , ]. It exhibits various effects, including modulating inflammation, regulating gut hormone release, and influencing energy metabolism.

    Relevance: Similar to acetate, propionate is a natural FFA2 agonist, and its effects are often compared to those of GLPG0974 to understand the receptor's role in different pathways [, , ]. The use of both compounds helps dissect the specific contributions of FFA2 in the presence of other SCFAs.

Butyrate

    Compound Description: Butyrate is an SCFA known for its anti-inflammatory and anticancer properties. It acts as an agonist for both FFA2 and FFA3 receptors, and also inhibits histone deacetylases (HDACs) [, , , ].

    Relevance: While butyrate, like GLPG0974, interacts with FFA2, it acts as an agonist, making it valuable for investigating FFA2 activation [, , , ]. Additionally, butyrate's HDAC inhibitory activity adds another layer of complexity, allowing researchers to distinguish between FFA2-dependent and -independent effects.

Phenylacetamide-1 (PA1)

    Compound Description: PA1 is a selective FFA2 agonist that exhibits high potency and efficacy [, ]. It is often used as a tool compound to specifically activate FFA2 in vitro and in vivo.

    Relevance: PA1 serves as a potent agonist counterpart to GLPG0974, allowing researchers to directly compare the effects of FFA2 activation and inhibition [, ]. The use of both compounds provides a comprehensive understanding of FFA2 signaling and its downstream consequences.

β-Hydroxybutyrate (SHB)

    Compound Description: SHB is a ketone body that primarily acts as an agonist for FFA3 (GPR41) [, ]. It plays a role in energy metabolism during fasting or calorie restriction.

    Relevance: SHB's activity on FFA3, a receptor closely related to FFA2, makes it useful for dissecting the individual contributions of these receptors when studying the effects of GLPG0974 []. Using SHB alongside GLPG0974 helps clarify whether observed effects are specifically mediated by FFA2 or involve interplay with FFA3.

    Compound Description: CATPB is another FFA2 antagonist, although it exhibits different receptor-interaction characteristics compared to GLPG0974 []. This difference highlights the potential for developing FFA2 antagonists with varying pharmacological profiles.

    Relevance: CATPB, like GLPG0974, blocks FFA2 activity, offering an alternative tool for studying the receptor's function []. Comparing the effects of both antagonists can reveal subtle differences in their mechanisms of action or highlight unique aspects of FFA2 pharmacology.

Overview

GLPG0974 is a synthetic compound developed as an antagonist for the Free Fatty Acid Receptor 2 (FFA2), also known as GPR43. This receptor plays a significant role in mediating the effects of short-chain fatty acids, which are crucial in various physiological processes, including inflammation and metabolism. GLPG0974 was discovered by Galapagos, a biotechnology company, and has been primarily investigated for its potential therapeutic applications in treating inflammatory bowel diseases.

Source

GLPG0974 was initially synthesized as part of a research program to identify selective modulators of G protein-coupled receptors. The compound's design aimed to enhance understanding of FFA2's role in human physiology and its potential as a drug target for gastrointestinal disorders .

Classification

GLPG0974 is classified as a small molecule antagonist. It specifically targets the FFA2 receptor, which is part of the G protein-coupled receptor family. This classification is significant due to the receptor's involvement in various biological pathways and its potential implications in drug development.

Synthesis Analysis

Methods

The synthesis of GLPG0974 involves several chemical reactions that lead to the formation of its unique molecular structure. The compound is characterized by a thiazole ring and a phenyl group, which contribute to its binding affinity for the FFA2 receptor.

Technical Details

The synthesis typically employs standard organic chemistry techniques, including condensation reactions and cyclization processes. Specific reaction conditions, such as temperature and solvent choice, are optimized to enhance yield and purity. For instance, the use of polar aprotic solvents can facilitate the formation of intermediates during synthesis .

Molecular Structure Analysis

Structure

GLPG0974 has a complex molecular structure that includes a thiazole moiety and a phenyl ring connected through an amide bond. The specific arrangement of these functional groups is crucial for its interaction with the FFA2 receptor.

Data

The molecular formula of GLPG0974 is C₁₄H₁₈N₄OS, with a molecular weight of approximately 298.39 g/mol. The compound exhibits high binding affinity for the FFA2 receptor, with dissociation constant values reported around 7.3 nM .

Chemical Reactions Analysis

Reactions

GLPG0974 undergoes specific interactions with the FFA2 receptor, acting primarily as an antagonist. Its mechanism involves competitive inhibition where it binds to the orthosteric site of the receptor, preventing activation by endogenous ligands such as short-chain fatty acids.

Technical Details

Binding studies using radiolabeled forms of GLPG0974 have shown that it competes effectively against natural agonists for receptor binding sites. The kinetic parameters derived from these studies provide insights into the compound's efficacy and potency in modulating receptor activity .

Mechanism of Action

Process

GLPG0974 functions by binding to the orthosteric site of the FFA2 receptor, blocking the action of natural ligands that would typically activate signaling pathways associated with inflammation and metabolic regulation. This blockade can lead to reduced signaling through both G_i and G_q/G_11 pathways, which are involved in various downstream physiological effects.

Data

Experimental data indicate that GLPG0974 effectively inhibits agonist-induced signaling in cell-based assays, confirming its role as an antagonist at concentrations that correlate with its binding affinity .

Physical and Chemical Properties Analysis

Physical Properties

GLPG0974 is typically presented as a white to off-white powder. It is soluble in organic solvents but exhibits limited solubility in water, which can influence its bioavailability and pharmacokinetic profile.

Chemical Properties

The compound's stability under physiological conditions has been characterized through various assays, demonstrating that it maintains integrity over extended periods when exposed to biological environments. Its pH stability range is also relevant for formulation considerations .

Applications

Scientific Uses

GLPG0974 has been primarily studied for its potential therapeutic applications in treating inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. By modulating FFA2 activity, it may help alleviate symptoms associated with these conditions through its anti-inflammatory properties.

In addition to gastrointestinal applications, ongoing research explores GLPG0974's role in other metabolic disorders where FFA2 signaling may be implicated, highlighting its potential versatility as a therapeutic agent .

Properties

CAS Number

1391076-61-1

Product Name

GLPG0974

IUPAC Name

4-[[(2R)-1-(1-benzothiophene-3-carbonyl)-2-methylazetidine-2-carbonyl]-[(3-chlorophenyl)methyl]amino]butanoic acid

Molecular Formula

C25H25ClN2O4S

Molecular Weight

485.0 g/mol

InChI

InChI=1S/C25H25ClN2O4S/c1-25(11-13-28(25)23(31)20-16-33-21-9-3-2-8-19(20)21)24(32)27(12-5-10-22(29)30)15-17-6-4-7-18(26)14-17/h2-4,6-9,14,16H,5,10-13,15H2,1H3,(H,29,30)/t25-/m1/s1

InChI Key

MPMKMQHJHDHPBE-RUZDIDTESA-N

SMILES

CC1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl

Solubility

Soluble in DMSO

Synonyms

GLPG0974; GLPG 0974; GLPG-0974.

Canonical SMILES

CC1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl

Isomeric SMILES

C[C@@]1(CCN1C(=O)C2=CSC3=CC=CC=C32)C(=O)N(CCCC(=O)O)CC4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.